Product packaging for 4-Bromo-6,7-dichloro-8-fluoroquinoline(Cat. No.:CAS No. 1375302-37-6)

4-Bromo-6,7-dichloro-8-fluoroquinoline

Cat. No.: B1528913
CAS No.: 1375302-37-6
M. Wt: 294.93 g/mol
InChI Key: KFPBCNMEZUCVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS 1375302-37-6) is a high-value, multi-halogenated quinoline derivative prized in medicinal chemistry as a versatile synthetic building block. With a molecular formula of C9H3BrCl2FN and a molecular weight of 294.94 g/mol, this compound is engineered for selective reactivity. The presence of bromine, chlorine, and fluorine atoms at strategic positions on the quinoline scaffold allows for sequential and site-specific functionalization via metal-catalyzed cross-coupling reactions (e.g., on the bromide) and nucleophilic aromatic substitution (e.g., on the fluorinated or chlorinated positions) . This makes it an indispensable intermediate for constructing complex molecules in drug discovery programs. Quinoline derivatives are a cornerstone of pharmaceutical development, notably as synthetic antibiotics in the fluoroquinolone class, which have seen several generations of development to combat Gram-negative and Gram-positive bacteria . Beyond antimicrobial applications, research into hybrid quinoline compounds has expanded to include the investigation of anticancer agents . As a key starting material, this compound enables researchers to efficiently generate libraries of novel compounds for screening against these and other biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3BrCl2FN B1528913 4-Bromo-6,7-dichloro-8-fluoroquinoline CAS No. 1375302-37-6

Properties

IUPAC Name

4-bromo-6,7-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2FN/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBCNMEZUCVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(C(=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Halogenation

  • Starting Material: 2,4-dichloro-6-fluoroaniline or 4-bromoaniline derivatives are commonly used as precursors.
  • Halogenation: Introduction of bromine, chlorine, and fluorine atoms is achieved through electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.
  • Fluorination: Fluorine substitution at position 8 is often introduced via nucleophilic aromatic substitution or through fluorinated aniline precursors, although direct fluorination at certain positions can be challenging.

Formation of Quinoline Core

  • Cyclization: The quinoline ring is formed by cyclization reactions such as the Skraup synthesis or related methods. For example, 2-amino-5-fluorophenol can be cyclized to 6-fluoro-8-quinolinol, which serves as an intermediate.
  • Conversion to Quinoline-4-one: Ethyl propiolate reacts with 4-bromoaniline to form 3-(4-bromaniline) ethyl acrylate, which upon heating in diphenyl ether undergoes cyclization to yield 6-bromoquinoline-4(1H)-one.

Functional Group Transformations

  • Chlorination: The conversion of quinoline-4(1H)-one derivatives to quinoline chlorides is achieved by refluxing with phosphorus trichloride or phosphorus oxychloride in toluene or similar solvents.
  • Hydrolysis and Reduction: Amino and nitro groups on quinoline intermediates are manipulated using reduction (e.g., H2/Pd-C) and hydrolysis in sulfuric acid to obtain hydroxyquinoline derivatives, which can then be further halogenated.

Representative Synthetic Route Example

Step Reaction Reagents & Conditions Yield (%) Notes
1 Formation of 3-(4-bromaniline) ethyl acrylate Ethyl propiolate + 4-bromoaniline, methanol, 30–50°C, nitrogen atmosphere, 32 h ~100 Reaction monitored by TLC, solvent removed by evaporation
2 Cyclization to 6-bromoquinoline-4(1H)-one Diphenyl ether, 200–220°C, 2–10 h 77–81 Reaction solution cooled, precipitated with petroleum ether, filtered
3 Chlorination to 4-bromo-6-chloroquinoline Phosphorus trichloride or phosphorus oxychloride, toluene, reflux 2–4 h 89–92 Product isolated by filtration after ether washing, yellow solid obtained

Note: The above route focuses on the synthesis of 4-bromo-6-chloroquinoline, which can be further chlorinated and fluorinated to obtain this compound through additional halogenation steps.

Research Findings and Observations

  • Yield Improvement: The described three-step synthetic sequence achieves an overall yield exceeding 70%, significantly improving upon previous yields of 26–42%, making the process suitable for industrial-scale production due to its operational simplicity and environmental friendliness.
  • Halogen Stability: Halogen substituents at positions 6 and 7 (chloro and bromo) exhibit resistance to hydrolysis under harsh acidic conditions (70% sulfuric acid at 200°C), which is advantageous for selective functional group transformations.
  • Fluorination Challenges: Attempts to introduce fluorine at position 3 of 8-quinolinol have been unsuccessful with electrophilic fluorinating agents, indicating the need for alternative synthetic strategies or starting materials to achieve the 8-fluoro substitution.
  • Purification: Steam distillation and recrystallization are effective purification methods for halogenated quinoline derivatives.

Summary Table of Key Reagents and Conditions

Compound/Intermediate Reagents Conditions Yield (%) Remarks
3-(4-bromaniline) ethyl acrylate Ethyl propiolate, 4-bromoaniline, methanol 30–50°C, N2, 32 h ~100 Crude product used directly
6-bromoquinoline-4(1H)-one Diphenyl ether 200–220°C, 2–10 h 77–81 Cyclization step
4-bromo-6-chloroquinoline Phosphorus trichloride or oxychloride, toluene Reflux 2–4 h 89–92 Chlorination step
6-fluoro-8-quinolinol (related intermediate) Skraup synthesis from 2-amino-5-fluorophenol Acidic conditions, heating 57 Demonstrates fluorine incorporation

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-6,7-dichloro-8-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

4-Bromo-7-fluoro-8-methylquinoline (CAS: 367-21-1461)

  • Substituents : Bromine (4), fluorine (7), methyl (8).
  • Key Differences : The methyl group at position 8 increases hydrophobicity compared to the target compound’s fluorine substituent. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .

4-Bromo-6-chloro-8-methoxyquinoline (CAS: 367-21-1464)

  • Substituents : Bromine (4), chlorine (6), methoxy (8).
  • Key Differences: The methoxy group at position 8 introduces electron-donating properties, improving solubility in aqueous media. However, this substitution may reduce electrophilicity at the quinoline core, limiting reactivity in cross-coupling reactions compared to the target compound .

Methyl and Trifluoromethyl Substituted Derivatives

4-Bromo-8-fluoro-7-methylquinoline (CAS: 367-21-1463)

  • Substituents : Bromine (4), fluorine (8), methyl (7).
  • This contrasts with the target compound’s chlorine at position 7, which balances steric and electronic effects .

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS: 367-21-1465)

  • Substituents : Bromine (4), chlorine (6), trifluoromethyl (8).
  • Key Differences : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and resistance to oxidation. However, its bulkiness may reduce binding efficiency compared to the smaller fluorine substituent in the target compound .

Structural Isomers: Quinoline vs. Isoquinoline

4-Bromo-1,6-dichloro-8-fluoroisoquinoline (CAS: 2411635-87-3)

  • Molecular Formula : C₉H₃BrCl₂FN (identical to the target compound).
  • Key Differences: As an isoquinoline isomer, the nitrogen atom is positioned at ring position 2 instead of 1.

Bromomethyl-Substituted Derivatives

8-(Bromomethyl)-6-fluoroquinoline (CAS: 926262-79-5)

  • Molecular Formula : C₁₀H₇BrFN.
  • Key Differences : The bromomethyl group at position 8 enables alkylation reactions, making it a versatile intermediate. However, its lower molecular weight (240.07 g/mol) and reduced halogenation limit its utility in applications requiring halogen-based binding interactions .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position) Key Properties/Applications
4-Bromo-6,7-dichloro-8-fluoroquinoline C₉H₃BrCl₂FN 294.94 1375302-37-6 Br (4), Cl (6,7), F (8) High reactivity for drug synthesis
4-Bromo-7-fluoro-8-methylquinoline C₁₀H₇BrFN Not available 367-21-1461 Br (4), F (7), CH₃ (8) Enhanced hydrophobicity
4-Bromo-6-chloro-8-methoxyquinoline C₁₀H₇BrClNO Not available 367-21-1464 Br (4), Cl (6), OCH₃ (8) Improved aqueous solubility
4-Bromo-1,6-dichloro-8-fluoroisoquinoline C₉H₃BrCl₂FN 294.94 2411635-87-3 Br (4), Cl (1,6), F (8) Reduced DNA gyrase binding
8-(Bromomethyl)-6-fluoroquinoline C₁₀H₇BrFN 240.07 926262-79-5 BrCH₂ (8), F (6) Alkylation intermediate

Biological Activity

4-Bromo-6,7-dichloro-8-fluoroquinoline is a member of the quinoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its structural features that allow it to interact with various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogen substituents on the quinoline ring. This configuration enhances its lipophilicity and potential bioactivity. The compound's molecular formula is C_9H_3BrCl_2F_N, and it has a molecular weight of approximately 292.48 g/mol.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against a variety of pathogens:

  • Bacterial Inhibition : Studies have shown that derivatives of quinoline exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have been tested for their Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The MIC values were found to be lower than those of standard antibiotics like ciprofloxacin, indicating promising antibacterial potential .
Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae1 × 10^-50.5

Anticancer Activity

The anticancer potential of quinoline derivatives has also been extensively studied. For example, compounds derived from the quinoline structure have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Research indicates that derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values for these compounds were reported to be significantly lower than those for conventional chemotherapeutics .
Cell Line IC50 (nM) Standard Drug IC50 (nM)
MCF-720.150
KB-V11430

The biological activity of this compound can be attributed to its ability to interfere with critical biological processes:

  • DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce ROS production, leading to oxidative stress in target cells, which can trigger apoptosis in cancer cells .

Case Studies

A notable study evaluated the efficacy of a series of halogenated quinolines against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the quinoline ring significantly enhanced antibacterial activity compared to non-halogenated analogs .

Another investigation focused on the synthesis and evaluation of novel quinolone derivatives for their anticancer properties. The findings revealed that halogenated derivatives exhibited improved cytotoxicity against cancer cell lines compared to their parent compounds .

Q & A

Q. Substitution Influence :

  • Bromine at the 4-position enhances electrophilic substitution reactivity due to its electron-withdrawing effect.
  • Chlorine at 6 and 7 positions increases steric hindrance, potentially slowing downstream reactions.
  • Fluorine at 8-position improves metabolic stability in biological systems.

Validation : Use HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS, m/z calculated for C₉H₃BrCl₂FN: 323.83) .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact due to potential irritant properties (GHS H315/H319/H335) .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Desiccate to avoid hydrolysis.
  • Solubility : Preliminary data suggest limited aqueous solubility; dissolve in DMSO (10 mM stock) for biological assays. Verify stability via UV-Vis spectroscopy over 24 hours .

Advanced: How can factorial design optimize reaction conditions for synthesizing halogenated quinolines?

Answer:
A 2³ factorial design can screen critical parameters:

  • Factors : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10% Pd/C), and reaction time (12h vs. 24h).
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate cyclization but reduce regioselectivity. Interaction plots reveal synergies (e.g., catalyst + temperature).
  • Validation : Replicate optimal conditions (e.g., 80°C, 7.5% catalyst, 18h) to confirm robustness .

Advanced: What spectroscopic strategies resolve structural ambiguities in this compound derivatives?

Answer:

  • ¹H/¹³C NMR :
    • Fluorine’s deshielding effect shifts adjacent protons downfield (e.g., H-5 in 8-fluoroquinoline: δ 8.2–8.5 ppm).
    • Br/Cl substituents cause splitting in ¹³C spectra (e.g., C-4 bromine: ~130 ppm).
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 324.83).
  • X-ray Crystallography : Resolve regiochemistry; compare with analogs like 6-Bromo-8-fluoroisoquinoline (C–Br bond length ~1.89 Å) .

Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines).
  • Time-Kill Kinetics : Assess bactericidal activity at 2× MIC over 24h.
  • Mechanistic Studies :
    • DNA gyrase inhibition assay (IC₅₀ via supercoiling inhibition).
    • Competitive binding with ethidium bromide to evaluate DNA intercalation .

Advanced: How should researchers address contradictory bioactivity data in halogenated quinolines?

Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).

Structural Confirmation : Re-analyze compound purity (e.g., chiral HPLC for stereoisomers).

Theoretical Validation :

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with activity.
  • Molecular Docking : Compare binding modes in target enzymes (e.g., topoisomerase II).

Replication : Test in independent labs under blinded conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6,7-dichloro-8-fluoroquinoline
Reactant of Route 2
4-Bromo-6,7-dichloro-8-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.